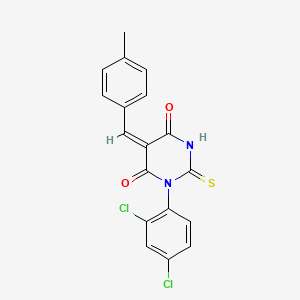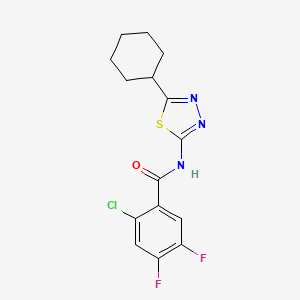
N-(diphenylmethyl)-3-(3-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(diphenylmethyl)-3-(3-nitrophenyl)acrylamide, also known as DPA-NP, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique chemical properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)-3-(3-nitrophenyl)acrylamide is not fully understood, but it is believed to act through the inhibition of key enzymes and signaling pathways involved in tumor growth and inflammation. It has been shown to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines, suggesting that it may have potential therapeutic applications in the treatment of cancer and inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that N-(diphenylmethyl)-3-(3-nitrophenyl)acrylamide exhibits low toxicity and high selectivity towards cancer cells, making it a promising candidate for the development of new cancer therapies. Additionally, it has been found to possess antioxidant properties, which may help protect against oxidative stress and prevent the development of various diseases and disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(diphenylmethyl)-3-(3-nitrophenyl)acrylamide in lab experiments is its low toxicity and high selectivity towards cancer cells, which makes it a safer and more effective alternative to traditional chemotherapeutic agents. However, one of the limitations of using N-(diphenylmethyl)-3-(3-nitrophenyl)acrylamide in lab experiments is its relatively low solubility in water, which may limit its effectiveness in certain applications.
Future Directions
There are several future directions for the use of N-(diphenylmethyl)-3-(3-nitrophenyl)acrylamide in scientific research. One potential application is in the development of new cancer therapies, where it may be used in combination with other chemotherapeutic agents to enhance their effectiveness and reduce their toxicity. Additionally, N-(diphenylmethyl)-3-(3-nitrophenyl)acrylamide may have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease, where it may be used to inhibit pro-inflammatory cytokines and reduce inflammation. Finally, further studies are needed to fully understand the mechanism of action of N-(diphenylmethyl)-3-(3-nitrophenyl)acrylamide and its potential applications in various fields of scientific research.
Synthesis Methods
N-(diphenylmethyl)-3-(3-nitrophenyl)acrylamide is synthesized by reacting N-(diphenylmethyl)acetamide with 3-nitrobenzaldehyde in the presence of a base and a catalyst. The reaction proceeds through a Knoevenagel condensation reaction, resulting in the formation of N-(diphenylmethyl)-3-(3-nitrophenyl)acrylamide as a yellow crystalline solid.
Scientific Research Applications
N-(diphenylmethyl)-3-(3-nitrophenyl)acrylamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit potent antitumor activity, making it a promising candidate for the development of new cancer therapies. Additionally, N-(diphenylmethyl)-3-(3-nitrophenyl)acrylamide has been shown to possess anti-inflammatory, antimicrobial, and antioxidant properties, which may have potential applications in the treatment of various diseases and disorders.
properties
IUPAC Name |
(E)-N-benzhydryl-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c25-21(15-14-17-8-7-13-20(16-17)24(26)27)23-22(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-16,22H,(H,23,25)/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILKYHKTPINABV-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(diphenylmethyl)-3-(3-nitrophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B6046918.png)

![N-{[1-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)piperidin-3-yl]methyl}thiophene-2-sulfonamide](/img/structure/B6046928.png)
![2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6046934.png)
![1-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpiperazine](/img/structure/B6046950.png)
![ethyl 3-(3-methoxybenzyl)-1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6046956.png)
![N-(3,4-dimethoxyphenyl)-1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinamine](/img/structure/B6046960.png)

![6-(2-pyrimidinylamino)-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione](/img/structure/B6046983.png)

![4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]morpholine](/img/structure/B6047006.png)
![6-(1-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)pyrimidin-4(3H)-one](/img/structure/B6047009.png)
![2-({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B6047013.png)
![tetrahydro-2-furanylmethyl 7-(3-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6047016.png)